L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester
Description
Boc-Asn-ONp (tert-Butyloxycarbonyl-L-asparagine p-nitrophenyl ester) is a protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₁₅H₁₉N₃O₇, with a molecular weight of 353.3 g/mol (CAS: 4587-33-1) . The compound features a Boc (tert-butyloxycarbonyl) group protecting the amino terminus and a p-nitrophenyl (ONp) ester activating the carboxyl group, facilitating efficient coupling in solid-phase peptide synthesis (SPPS) . Boc-Asn-ONp is soluble in dimethyl sulfoxide (DMSO) and requires storage at -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation .
Properties
IUPAC Name |
(4-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O7/c1-15(2,3)25-14(21)17-11(8-12(16)19)13(20)24-10-6-4-9(5-7-10)18(22)23/h4-7,11H,8H2,1-3H3,(H2,16,19)(H,17,21)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPXDJMULQXGDD-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884092 | |
| Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4587-33-1 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-L-asparagine 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4587-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-Asn-ONp is synthesized through the esterification of Nα-tert-Butoxycarbonyl-L-asparagine with 4-nitrophenol. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of Boc-Asn-ONp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Boc-Asn-ONp undergoes several types of chemical reactions, including:
Substitution Reactions: The nitrophenyl ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Common Reagents and Conditions
Dicyclohexylcarbodiimide (DCC): Used as a coupling reagent in the esterification process.
Acidic or Basic Conditions: Used for hydrolysis of the ester bond.
Major Products Formed
Amides: Formed through substitution reactions with amines.
Nα-tert-Butoxycarbonyl-L-asparagine and 4-nitrophenol: Formed through hydrolysis of the ester bond.
Scientific Research Applications
Peptide Synthesis
Boc-Asn-ONp is predominantly used as a coupling reagent in peptide synthesis. The Boc group protects the amino group of asparagine, allowing for selective coupling with other amino acids during peptide chain assembly. After the desired peptide sequence is constructed, the Boc group can be removed under specific conditions to reveal the free amino group necessary for peptide functionality.
Protease Activity Assays
One of the most significant applications of Boc-Asn-ONp is as a substrate in protease activity assays. The para-nitrophenyl group acts as a chromogenic reporter; upon cleavage by specific proteases that recognize asparagine at the cleavage site, p-nitrophenol is released, generating a yellow color. The intensity of this color correlates with protease activity, allowing for quantification through spectrophotometric measurements .
Drug Development
Boc-Asn-ONp plays a role in drug development by facilitating the synthesis of peptide-based drugs. Its ability to form peptide bonds efficiently makes it valuable for creating complex peptides that may have therapeutic effects .
Case Studies
- Enzyme Kinetics : In studies involving cathepsin B, Boc-Asn-ONp was used to assess enzyme specificity and kinetics by measuring cleavage rates, providing insights into protease activity across different biological contexts .
- Analgesic Activity Research : Research involving tripeptides that include asparagine derivatives demonstrated that compounds like Boc-Asn-ONp can contribute to understanding analgesic mechanisms when tested alongside other substances like adenosine .
Mechanism of Action
The mechanism of action of Boc-Asn-ONp involves the activation of the carboxyl group of Nα-tert-Butoxycarbonyl-L-asparagine through esterification with 4-nitrophenol. This activation facilitates the formation of peptide bonds with amines, making it a valuable reagent in peptide synthesis . The molecular targets and pathways involved include the formation of amide bonds through nucleophilic substitution reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boc-Gln-ONp
- Structural Similarities : Both Boc-Asn-ONp and Boc-Gln-ONp share the Boc-ONp backbone but differ in their side chains (Asn: -CONH₂; Gln: -CONHCH₂).
- Reactivity: In peptide coupling reactions, both compounds exhibited poor yields (<52%) when used directly, as reported in the synthesis of penta- and hexapeptides . This contrasts with Boc-protected amino acids activated by WSCI/HOBt, which achieved >85% yields .
- Enzymatic Stability : Neither compound was hydrolyzed by the cysteine endopeptidase azocaseinase, indicating resistance to enzymatic cleavage in biochemical assays .
Table 1: Molecular and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Coupling Yield | Enzymatic Hydrolysis |
|---|---|---|---|---|
| Boc-Asn-ONp | C₁₅H₁₉N₃O₇ | 353.3 | <52% | No |
| Boc-Gln-ONp | C₁₆H₂₁N₃O₇ | 367.4 | <52% | No |
Boc-Met-ONp
Boc-Asp(OBzl)-ONp
- Structural Features : This compound has a benzyl-protected aspartic acid side chain (-COOBzl) and a molecular weight of 444.4 g/mol (CAS: 26048-69-1) .
- Reactivity : Unlike Boc-Asn-ONp, Boc-Asp(OBzl)-ONp is used for introducing negatively charged residues with orthogonal protection. Its larger size and benzyl group may reduce solubility compared to Boc-Asn-ONp .
Comparison with Functionally Similar Compounds
Boc-Asn-OH
- Functional Role : The free carboxylate form (Boc-Asn-OH, CAS: 7536-55-2) lacks the ONp activating group, requiring additional coupling reagents like DCC or HOBt.
- Cost and Availability : Boc-Asn-OH is significantly cheaper ($18.00/25g ) compared to Boc-Asn-ONp ($87.60/25g ) .
Table 2: Commercial and Physical Properties
| Compound | Price (25g) | Storage Conditions | Solubility |
|---|---|---|---|
| Boc-Asn-ONp | $87.60 | -80°C (6 months) | DMSO |
| Boc-Asn-OH | $18.00 | Room temperature | Aqueous buffers |
Key Research Findings
- Coupling Efficiency : Boc-Asn-ONp’s low coupling yields highlight the need for optimized activation strategies, such as using WSCI/HOBt, to improve efficiency in SPPS .
- Biochemical Stability : Its resistance to hydrolysis by azocaseinase makes it suitable for enzyme inhibition studies or assays where substrate stability is critical .
- Thermal Sensitivity : Boc-Asn-ONp degrades spontaneously at room temperature, necessitating strict temperature control during reactions .
Biological Activity
Boc-Asn-ONp, or Nα-Boc-L-asparagine 4-nitrophenyl ester, is a compound that plays a significant role in biochemical research, particularly in enzyme assays and peptide synthesis. This article explores its biological activity, applications, and relevant research findings.
Chemical Structure and Properties
Boc-Asn-ONp features a tert-butoxycarbonyl (Boc) protective group on the amino group of asparagine and a para-nitrophenyl (ONp) ester moiety. This structure is crucial for its function as both a substrate for proteases and a building block in peptide synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C15H19N3O7 |
| Molecular Weight | 325.33 g/mol |
| CAS Number | 4587-33-1 |
1. Protease Activity Assays
Boc-Asn-ONp is primarily utilized as a substrate in protease activity assays. Proteases are enzymes that cleave peptide bonds in proteins, and Boc-Asn-ONp is specifically designed to be cleaved by proteases that recognize asparagine at the cleavage site. The cleavage releases p-nitrophenol (p-NP), which can be quantified spectrophotometrically due to its chromogenic properties:
- Mechanism : Upon protease cleavage, the p-NP group is liberated, resulting in a color change proportional to enzyme activity.
- Applications : This property enables researchers to measure enzyme kinetics and specificity in various biological contexts .
2. Peptide Synthesis
In peptide synthesis, Boc-Asn-ONp serves as an effective coupling agent due to the protection afforded by the Boc group. This allows for selective reactions during peptide assembly:
- Synthesis Process : The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid), exposing the amino group for further coupling with other amino acids.
- Efficiency : Boc-Asn-ONp facilitates the formation of peptide bonds efficiently, making it valuable for synthesizing complex peptides .
Case Studies and Research Findings
Several studies have highlighted the utility of Boc-Asn-ONp in various biochemical applications:
Case Study 1: Enzyme Kinetics
A study demonstrated the use of Boc-Asn-ONp in measuring protease activity from different sources. The rate of cleavage was monitored spectrophotometrically, revealing insights into enzyme specificity and kinetics across various conditions:
- Findings : Different proteases exhibited varying cleavage rates, allowing for the characterization of enzyme activity profiles.
Case Study 2: Peptide Interaction Studies
Research involving Boc-Asn-Gly-Ser peptides synthesized using Boc-Asn-ONp revealed significant insights into intramolecular interactions. NMR spectroscopy was employed to study side-chain interactions within these peptides:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
